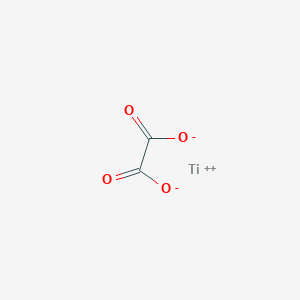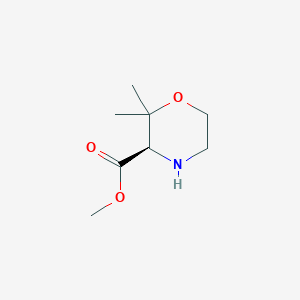
CID 156593762
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium stannate: is an oxide of barium and tin with the chemical formula BaSnO₃ . It is a wide band gap semiconductor with a perovskite crystal structure . Barium stannate is known for its remarkable dielectric, photovoltaic, optical, and electrical properties, making it a significant material for various applications such as catalyst support, protective coatings, sensors, capacitors, ceramics, solar cells, and photocatalysts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Thermal Decomposition: Barium stannate can be prepared by the thermal decomposition of barium carbonate and tin tetrahydroxide.
Coprecipitation: Another method involves the coprecipitation of tin (II) chloride and [bis(salicylaldehydato) barium (II)] in the presence of tetramethylethylenediamine as a precipitating agent.
Industrial Production Methods: Industrial production of barium stannate typically involves large-scale thermal decomposition processes, where barium carbonate and tin tetrahydroxide are heated in industrial furnaces to produce barium stannate in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Barium stannate can undergo oxidation reactions, where it reacts with oxygen to form various oxidized products.
Reduction: It can also undergo reduction reactions, where it is reduced by hydrogen or other reducing agents.
Substitution: Barium stannate can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Oxygen gas or other oxidizing agents under high-temperature conditions.
Reduction: Hydrogen gas or other reducing agents under controlled temperature and pressure.
Substitution: Various reagents depending on the desired substitution, often under specific temperature and pressure conditions.
Major Products:
Oxidation: Formation of higher oxides of barium and tin.
Reduction: Formation of lower oxides or elemental forms of barium and tin.
Substitution: Formation of substituted barium stannate compounds with different properties.
Applications De Recherche Scientifique
Chemistry: Barium stannate is used as a catalyst support and in photocatalytic applications due to its excellent dielectric and optical properties .
Biology and Medicine: While specific biological and medical applications are less common, its properties make it a potential candidate for biosensors and medical imaging devices.
Industry: Barium stannate is used in the production of capacitors, ceramics, and protective coatings. It is also employed in the development of gas sensors, particularly for detecting liquefied petroleum gas .
Mécanisme D'action
The mechanism by which barium stannate exerts its effects is primarily related to its semiconductor properties. It can facilitate electron transport and participate in various redox reactions. The molecular targets and pathways involved include its interaction with oxygen and other gases, making it effective in gas sensing applications .
Comparaison Avec Des Composés Similaires
Barium titanate (BaTiO₃): Another perovskite oxide with similar dielectric properties but different applications, primarily in capacitors and piezoelectric devices.
Strontium stannate (SrSnO₃): Similar structure and properties but with different thermal and electrical characteristics.
Calcium stannate (CaSnO₃): Similar properties but used in different applications due to its unique thermal stability.
Uniqueness: Barium stannate stands out due to its high electron mobility, excellent thermal stability, and high transparency, making it suitable for optoelectronic devices and gas sensors .
Propriétés
Formule moléculaire |
BaH2OSn |
|---|---|
Poids moléculaire |
274.05 g/mol |
InChI |
InChI=1S/Ba.H2O.Sn/h;1H2; |
Clé InChI |
DIYNUTGURFONQA-UHFFFAOYSA-N |
SMILES canonique |
O.[Sn].[Ba] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid](/img/structure/B12339593.png)



![N-[5-(2-methoxy-6-methylpyridin-3-yl)pyrazolidin-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine](/img/structure/B12339610.png)
![[(4-Bromophenyl)methylidene]hydrazine](/img/structure/B12339618.png)







